![molecular formula C13H17NO3S B2718010 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide CAS No. 896020-02-3](/img/structure/B2718010.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of compounds similar to “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide” have been synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide” is given by the molecular formula C5H9NO3S-2 .Chemical Reactions Analysis
The series of compounds similar to “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide” were evaluated in tier 1 DMPK assays and have identified compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide” can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
GIRK Channel Activators
The compound has been discovered and characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This discovery is significant because GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Pain Perception
There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes such as pain perception . The compound, being a GIRK channel activator, could potentially be used in research related to pain perception .
Epilepsy
GIRK channels have also been associated with epilepsy . Therefore, the compound could be used in epilepsy research .
Reward/Addiction
Research has shown that GIRK channels play a role in reward/addiction . The compound could potentially be used in research related to reward/addiction .
Anxiety
GIRK channels have been linked to anxiety . The compound, being a GIRK channel activator, could potentially be used in research related to anxiety .
Metabolic Stability
The compound has been evaluated in tier 1 DMPK assays and has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Wirkmechanismus
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide interacts with its targets, the GIRK channels, by acting as an activator . This interaction results in the opening of the potassium channels, allowing potassium ions to flow into the cell .
Biochemical Pathways
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide affects the potassium ion concentration inside the cell . This change in ion concentration can influence various biochemical pathways, particularly those involved in cellular excitability .
Pharmacokinetics
It has been noted that compounds in this series display improved metabolic stability .
Result of Action
The molecular and cellular effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide’s action include changes in cellular excitability due to the increased inward flow of potassium ions . This can have various effects depending on the specific cell type and the role of GIRK channels in that cell’s function .
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-10(2)7-11(6-9)13(15)14-12-3-4-18(16,17)8-12/h5-7,12H,3-4,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCOQCONCFYFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.